molecular formula C7H8BrN3 B113087 2-(Azetidin-1-yl)-5-bromopyrimidine CAS No. 850349-22-3

2-(Azetidin-1-yl)-5-bromopyrimidine

Cat. No. B113087
CAS RN: 850349-22-3
M. Wt: 214.06 g/mol
InChI Key: OOQMJOASAODMEW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “2-(Azetidin-1-yl)-5-bromopyrimidine” are not detailed in the available literature .

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

2-(Azetidin-1-yl)-5-bromopyrimidine serves as a precursor in the synthesis of complex pyrimidine derivatives, which are crucial in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. A comprehensive review of synthetic pathways employed for developing 4-aryl-octahydropydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives highlights the utilization of diversified hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. The review focuses on the application of these catalysts from 1992 to 2022 for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, indicating a significant contribution to the development of lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).

Anticancer Research and Drug Development

In anticancer research, β-lactam antibiotics, including 2-azetidinones, have been explored for their potential as anticancer agents. The β-lactams, due to their structural diversity, including the 2-azetidinone ring, offer a wide range of biological activities. They are particularly noted for their efficacy and tolerability as anticancer agent delivery systems, targeting tumor sites directly as pro-drugs. This area of study indicates that the design and synthesis of new monobactams, leveraging the core structure of compounds like this compound, are a promising direction for advancing anticancer research (Mahmood, 2022).

Safety and Hazards

The safety and hazards associated with “2-(Azetidin-1-yl)-5-bromopyrimidine” are not explicitly mentioned in the literature .

Future Directions

The future directions for “2-(Azetidin-1-yl)-5-bromopyrimidine” are not explicitly mentioned in the literature .

properties

IUPAC Name

2-(azetidin-1-yl)-5-bromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c8-6-4-9-7(10-5-6)11-2-1-3-11/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQMJOASAODMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590096
Record name 2-(Azetidin-1-yl)-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850349-22-3
Record name 2-(1-Azetidinyl)-5-bromopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850349-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Azetidin-1-yl)-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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